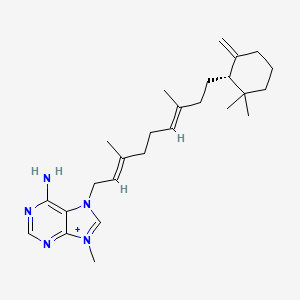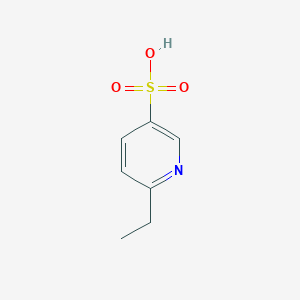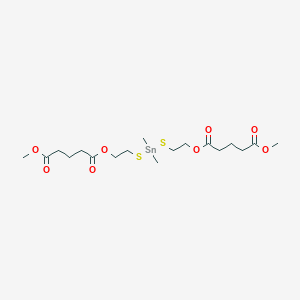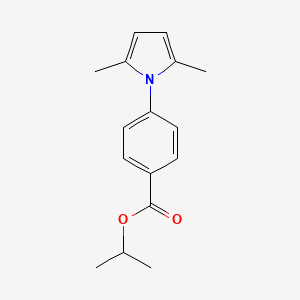![molecular formula C11H13NO3 B13777178 N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a vinyl group attached to a dihydroxyphenyl moiety, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and adhesives
Mécanisme D'action
The mechanism of action of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
Uniqueness
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is unique due to its specific vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-5-9-3-4-10(14)11(15)7-9/h3-7,14-15H,1-2H3/b6-5+ |
Clé InChI |
DFZRXBWVBGWLFD-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)N(C)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canonique |
CC(=O)N(C)C=CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)




![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)






